Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
Description
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-3-11-8(10)7-9(12-7)5-4-6(9)2/h6-7H,3-5H2,1-2H3 |
InChI Key |
DAMNPKYHLBABJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCC2C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of Suitable Precursors
One of the primary routes involves cyclization of appropriately substituted β-ketoesters or aldehydes, which serve as precursors for the spirocyclic framework.
- Starting with ethyl acetoacetate derivatives, a cyclization is induced through intramolecular nucleophilic attack facilitated by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂).
- The reaction proceeds under reflux conditions, with careful temperature control to favor spirocyclic formation over other byproducts.
Reaction Conditions and Yields:
| Entry | Starting Material | Reagent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Ethyl acetoacetate derivatives | BF₃·OEt₂ | Reflux | 6-8 h | 70-85 |
Construction via Nucleophilic Substitution and Ring Closure
Another method involves initial functionalization of the ester with halogenated intermediates, followed by nucleophilic substitution to introduce the methyl group and subsequent ring closure to form the oxaspiro system.
- Conversion of ethyl 2-chloro-2-methylpropanoate to the corresponding alcohol via nucleophilic substitution.
- Cyclization using base such as potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH) to form the spirocyclic oxaspiro compound.
| Step | Reagents | Conditions | Yield (%) | Reference | |
|---|---|---|---|---|---|
| 1 | Ethyl 2-chloro-2-methylpropanoate | Kt-BuOK / t-BuOH | Reflux, 4-6 h | 75-80 |
Use of Protecting Groups and Selective Functionalization
Protection of hydroxyl groups or amino functionalities is often necessary to prevent side reactions during the synthesis.
- For example, tert-butyldimethylsilyl (TBS) or benzyl groups can be employed to protect hydroxyl groups.
- Deprotection is achieved under mild conditions post-cyclization to yield the target compound.
Optimization Strategies and Reaction Conditions
- Temperature control is critical; most cyclizations are performed under reflux to promote intramolecular reactions.
- Lewis acids such as BF₃·OEt₂ or titanium tetrachloride (TiCl₄) are used to activate carbonyl groups.
- Reaction times vary from 4 to 12 hours depending on the substrate and conditions.
Summary of Research Findings
| Method | Starting Material | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization of β-ketoesters | Ethyl acetoacetate derivatives | BF₃·OEt₂ | Reflux | 70-85 | High stereoselectivity |
| Nucleophilic substitution | Ethyl 2-chloro-2-methylpropanoate | Kt-BuOK | Reflux | 75-80 | Efficient ring formation |
| Protecting group strategies | Various | TBS-Cl, benzyl chloride | Mild conditions | Variable | Facilitates selective reactions |
- Supporting Literature and Research Findings
Recent studies have demonstrated the efficacy of Lewis acid-mediated cyclizations for constructing spirocyclic systems with high stereocontrol. For example, a 2016 review highlights the use of oxetane and spirocyclic derivatives in medicinal chemistry, emphasizing the importance of reaction conditions such as temperature, solvent, and catalysts in optimizing yields and stereoselectivity.
Additionally, the total synthesis of related compounds, such as oxaspiro[2.3]hexanes, has employed similar strategies involving cyclization of functionalized esters and aldehydes under controlled conditions, with yields often exceeding 70% when optimized.
- Conclusion
The preparation of Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is primarily achieved through cyclization of suitably functionalized esters or aldehydes under Lewis acid catalysis, with reaction parameters meticulously optimized to maximize yield and stereoselectivity. The most effective methods involve intramolecular cyclization of β-ketoesters or halogenated precursors, employing protecting groups and precise temperature control. These approaches are supported by extensive research data and are adaptable for scale-up in medicinal and organic chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) Ethyl 1-oxaspiro[2.3]hexane-2-carboxylate (CAS 73039-83-5)
- Molecular Formula : C₈H₁₂O₃
- Molecular Weight : 156.18 g/mol
- Key Differences : Lacks the 4-methyl group, reducing steric hindrance. The absence of the methyl substituent may enhance solubility in polar solvents compared to the 4-methyl analog. Purity is reported at 98% .
(b) Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 1697809-56-5)
- Molecular Formula : C₈H₁₂O₃
- Molecular Weight : 156.18 g/mol
- Key Differences: Substitution of the ethyl ester with a methyl ester reduces lipophilicity.
(c) Ethyl 1,5-dioxaspiro[2.3]hexane-2-carboxylate (Compound 107)
- Synthesis : Prepared via oxidation of a precursor using t-BuOOH and nBuLi in THF, yielding 13% .
- Key Differences: Incorporates a second oxygen atom (1,5-dioxaspiro), increasing polarity and hydrogen-bonding capacity. This structural change could enhance solubility in aqueous media compared to mono-oxygen analogs.
Spiro Ring Size and Heteroatom Modifications
(a) Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 73039-97-1)
- Molecular Formula : C₁₀H₁₆O₃
- Molecular Weight : 184.23 g/mol
(b) Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 124752-23-4)
Functional Group and Substituent Effects
(a) Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS 104234-94-8)
- Molecular Formula: C₈H₁₄ClNO₃
- The hydrochloride salt enhances aqueous solubility, making it suitable for drug formulations .
(b) Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 1603272-59-8)
- Molecular Formula : C₁₁H₁₈O₃
- Molecular Weight : 198.26 g/mol
Biological Activity
Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of CHO and a molecular weight of approximately 198.26 g/mol. Its spiro structure is significant as it can influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial , anti-inflammatory , and analgesic properties.
Antimicrobial Activity
Research indicates that compounds with similar spirocyclic structures often exhibit antimicrobial properties. This compound has shown potential against various microbial strains, although specific data on its efficacy is limited.
Table 1: Antimicrobial Activity Comparison
| Compound | Microbial Strain | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate | Escherichia coli | High |
| Similar spiro compounds | Various | Varies |
The mechanism of action for this compound is thought to involve interaction with specific enzymes and receptors due to its structural features. The presence of the oxaspiro ring allows for unique conformational flexibility, which may facilitate binding to biological targets.
Case Studies
- Study on Antimicrobial Properties : A study evaluated the antimicrobial effects of several spirocyclic compounds, including this compound, against common pathogens. Results indicated moderate effectiveness against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .
- Anti-inflammatory Potential : In another investigation focusing on anti-inflammatory activity, compounds structurally similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating a promising avenue for further research in inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
